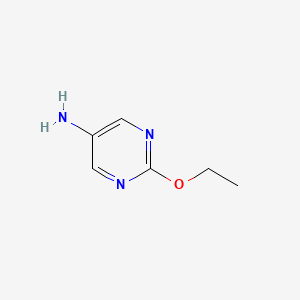

2-Ethoxypyrimidin-5-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZINMQYGYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663922 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-86-7 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of the Pyrimidine Scaffold

An In-depth Technical Guide to 2-Ethoxypyrimidin-5-amine: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound featuring a central pyrimidine ring. The pyrimidine core is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] In medicinal chemistry, this scaffold is recognized as a "privileged structure," a molecular framework capable of binding to a wide array of biological targets with high affinity.[1][2] The strategic placement of an electron-donating amino group at the 5-position and an ethoxy group at the 2-position endows this compound with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3] Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.[1] This guide offers a detailed exploration of its chemical properties, synthesis, and critical role in modern drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O | [4][5] |

| Molecular Weight | 139.16 g/mol | [3][5] |

| Appearance | White to light yellow or off-white crystalline powder/solid | [3][6] |

| Melting Point | ~164-169 °C | [6] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. | [6] |

| Predicted XlogP | 0.2 | [4] |

| Monoisotopic Mass | 139.07455 Da | [4] |

Spectroscopic Signatures

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A primary amine is indicated by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[7][8] A prominent N-H bending (scissoring) absorption is also expected around 1550-1650 cm⁻¹.[9] Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the C-O stretching of the ethoxy group should be visible in the 1000-1250 cm⁻¹ region.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons deshielded by the adjacent oxygen, and a triplet for the terminal methyl (-CH₃) protons. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[8][9] Adding a few drops of D₂O will cause the amine signal to disappear, confirming its identity.[9]

-

¹³C NMR : Carbons adjacent to nitrogen atoms in the pyrimidine ring are deshielded and will appear downfield.[8] The two carbons of the ethoxy group will also be readily identifiable.

-

-

Mass Spectrometry : In mass spectrometry, this compound adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] The molecular ion peak (M+) should be observed at m/z 139. Fragmentation patterns would likely involve the loss of components from the ethoxy group.

Synthesis and Reactivity: A Strategic Approach

The synthesis of substituted pyrimidines like this compound often involves multi-step sequences that leverage the inherent reactivity of the pyrimidine ring. A common and effective strategy is the regioselective nucleophilic aromatic substitution (SₙAr) of a dihalopyrimidine precursor, followed by the reduction of a nitro group.

Synthetic Workflow: From Dichloropyrimidine to Target Molecule

The following protocol outlines a representative synthesis, which relies on the differential reactivity of the chlorine atoms on the pyrimidine ring, activated by an electron-withdrawing nitro group.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Ethoxylation

-

Setup : To a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the ethanol, forming the highly nucleophilic ethoxide anion in situ. Performing the reaction at 0°C controls the initial exothermic reaction.

-

-

Nucleophile Addition : Slowly add a solution of anhydrous ethanol in THF to the reaction mixture.

-

Reaction : Allow the mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Expertise: The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is driven by the strong electron-withdrawing effect of the nitro group at the 5-position, which preferentially activates the C4 position for substitution.

-

-

Workup : Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-4-ethoxy-5-nitropyrimidine.

Step 2: Catalytic Hydrogenation - Nitro Group Reduction

-

Setup : Dissolve the crude product from Step 1 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Trustworthiness: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield.[11] The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.

-

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Core Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This amine can readily participate in reactions such as:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides.[12]

-

Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling reactions to form C-N bonds.[13]

-

Diazotization : Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[2]

Applications in Drug Development

The pyrimidine core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Role as a Kinase Inhibitor Scaffold

Many protein kinases, which are critical regulators of cell signaling, are overactive in diseases like cancer.[13] The pyrimidine ring is an excellent scaffold for designing kinase inhibitors because its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate in the kinase active site.[1] this compound serves as a key starting material for building more complex molecules that can selectively target specific kinases.

The amino group at the 5-position provides a crucial vector for synthetic elaboration, allowing chemists to attach larger, more complex moieties that can occupy other pockets within the kinase active site, thereby increasing both potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Protect from light and moisture.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently functionalized heterocyclic compounds like this compound will undoubtedly grow, cementing its role in the development of next-generation pharmaceuticals.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]

- 3. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. This compound - Anichem [anichemllc.com]

- 6. chembk.com [chembk.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. rbnainfo.com [rbnainfo.com]

2-Ethoxypyrimidin-5-amine synthesis from 2-aminopyrimidine

An In-depth Technical Guide to the Synthesis of 2-Ethoxypyrimidin-5-amine from 2-Aminopyrimidine

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological targets. Its synthesis from the readily available starting material, 2-aminopyrimidine, is a multi-step process requiring careful control of reaction conditions and an understanding of the reactivity of the pyrimidine core. This technical guide provides a comprehensive overview of a robust and field-proven synthetic strategy. We will dissect a logical multi-step pathway, elucidating the causality behind key experimental choices, from electrophilic aromatic substitution to diazotization and nucleophilic displacement. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, quantitative data summaries, and visual diagrams to ensure both conceptual understanding and practical applicability.

Introduction: Strategic Importance and Synthetic Overview

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the C2 position and a nucleophilic amino group at the C5 position, makes it a versatile synthon for creating diverse compound libraries.

A direct conversion from 2-aminopyrimidine to the target molecule is synthetically challenging due to the inherent reactivity of the starting material. The 2-amino group is not a suitable leaving group for direct substitution with an ethoxide, and the pyrimidine ring requires activation for selective functionalization at the C5 position. Therefore, a strategic, multi-step approach is necessary.

The most logical and well-documented pathway involves a sequence of functional group transformations designed to progressively build the target molecule. This guide will focus on the following validated synthetic sequence:

-

Nitration: Introduction of a nitro group at the C5 position to serve as a precursor to the final amine.

-

Diazotization & Hydrolysis: Conversion of the C2-amino group into a hydroxyl group.

-

Chlorination: Transformation of the C2-hydroxyl group into a reactive chloro group, an excellent leaving group for nucleophilic substitution.

-

Ethoxylation: Displacement of the C2-chloro group with an ethoxy group via Nucleophilic Aromatic Substitution (SNAr).

-

Reduction: Conversion of the C5-nitro group to the final C5-amino group.

This sequence ensures high regioselectivity and leverages well-understood, reliable chemical transformations.

Synthetic Pathway and Mechanistic Rationale

The overall workflow is designed to manage the electronic properties of the pyrimidine ring at each stage, facilitating the desired transformations while minimizing side reactions.

Caption: High-level overview of the multi-step synthesis.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 2-Amino-5-nitropyrimidine

Core Principle: The first step involves the electrophilic nitration of the pyrimidine ring. The amino group at C2 is an activating, ortho-para directing group. However, under strong acidic conditions, it is protonated to the electron-withdrawing ammonium species, which deactivates the ring. A careful balance of acid concentration and temperature is crucial to achieve selective nitration at the C5 position. Using a mixture of concentrated sulfuric acid and nitric acid is a standard method for this transformation.[1]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-aminopyrimidine (1.0 eq) in portions to concentrated sulfuric acid (4.0 eq), ensuring the temperature is maintained below 10 °C.

-

Once the 2-aminopyrimidine is fully dissolved, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) in a separate, cooled vessel.

-

Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 30 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of ~7.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-nitropyrimidine

Core Principle: The conversion of the 2-amino group to a hydroxyl group is achieved via a diazotization-hydrolysis reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.[2][3] This intermediate is typically unstable and is not isolated. Upon warming, the diazonium group is displaced by water in a hydrolysis reaction, releasing nitrogen gas and forming the corresponding hydroxyl compound.[4]

Experimental Protocol:

-

Suspend 2-amino-5-nitropyrimidine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M).

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[5]

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain heating until gas evolution ceases (typically 1-2 hours).

-

Cool the mixture in an ice bath. The product, 2-hydroxy-5-nitropyrimidine, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 2-Chloro-5-nitropyrimidine

Core Principle: The hydroxyl group of a pyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) can be converted to a chlorine atom using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[1][4] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.[1]

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Very cautiously, pour the residue onto a large amount of crushed ice with stirring.

-

The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography. The resulting intermediate is 2-chloro-5-nitropyrimidine.[6]

Step 4: Synthesis of 2-Ethoxy-5-nitropyrimidine

Core Principle: This step is a classic example of Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position. Sodium ethoxide, a strong nucleophile, readily displaces the chloride to form the desired ethoxy-substituted product.[7]

Caption: Key steps in the SNAr ethoxylation reaction.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, add a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in absolute ethanol to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-ethoxy-5-nitropyrimidine, which can be purified by chromatography.

Step 5: Synthesis of this compound

Core Principle: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation with several reliable methods available. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, reduction using a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated HCl, is also highly effective.[8]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-ethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure).

-

Stir the reaction vigorously at room temperature under the hydrogen atmosphere for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Nitration | H₂SO₄, HNO₃ | < 30 | 2-3 | 60-75 |

| 2 | Diazotization/Hydrolysis | NaNO₂, HCl | 0-60 | 2-3 | 70-85 |

| 3 | Chlorination | POCl₃ | ~105 | 3-5 | 75-90 |

| 4 | Ethoxylation | NaOEt, EtOH | Reflux | 2-4 | 80-95 |

| 5 | Reduction | H₂, Pd/C | RT | 4-12 | 90-98 |

Conclusion

The synthesis of this compound from 2-aminopyrimidine is a prime example of strategic functional group manipulation in heterocyclic chemistry. The five-step sequence presented in this guide—nitration, diazotization/hydrolysis, chlorination, SNAr ethoxylation, and nitro reduction—represents a reliable and scalable route to this important medicinal chemistry building block. By understanding the mechanistic principles behind each transformation, chemists can effectively troubleshoot and optimize the synthesis to achieve high yields and purity. The protocols and data provided herein serve as a robust foundation for the practical execution of this synthetic pathway in a research and development setting.

References

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

Solubility and stability of 2-Ethoxypyrimidin-5-amine

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxypyrimidin-5-amine

Abstract: this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical organic chemistry and regulatory guidelines to present predictive insights and robust, actionable protocols. The methodologies detailed herein are designed to be self-validating systems, enabling the generation of reliable data to guide formulation, storage, and further development.

Introduction and Molecular Profile

This compound belongs to the aminopyrimidine class of compounds, a scaffold present in numerous biologically active molecules. The structure combines a polar aminopyrimidine core, which can participate in hydrogen bonding, with an ethoxy group that introduces a degree of lipophilicity. This balance of properties suggests potential for modulation of solubility and interaction with biological targets. A precise characterization of its solubility and stability is the foundational step in unlocking its therapeutic or industrial potential.

This guide will elucidate the causal reasoning behind experimental design for solubility and stability assessment, provide detailed protocols for execution, and discuss the likely chemical behaviors of this compound based on the established reactivity of its constituent functional groups.

Caption: Chemical structure of this compound.

Solubility Characterization

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. For pharmaceutical applications, poor aqueous solubility can be a major obstacle to clinical success.[1] We will explore two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, relevant for early-stage screening assays.[2]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a more time-intensive but fundamental measurement, crucial for formulation and development.[3][4]

Predictive Solubility Profile

Based on its structure, this compound's solubility can be predicted. The primary amine and pyrimidine nitrogens are hydrogen bond acceptors and donors, suggesting solubility in polar protic solvents. The ethoxy group and the aromatic ring contribute to its ability to interact with less polar and organic solvents. Therefore, moderate to good solubility is expected in polar organic solvents, with lower solubility in non-polar solvents and pH-dependent solubility in aqueous media.[5]

Experimental Protocols for Solubility Determination

The following protocols describe standardized methods for quantifying the solubility of this compound.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Ethoxypyrimidin-5-amine for Advanced Drug Discovery

Abstract

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of a key derivative, 2-Ethoxypyrimidin-5-amine, as a versatile heterocyclic building block for drug development professionals. We will dissect its synthesis, explore its reactivity in pivotal cross-coupling reactions, and elucidate its application in the design of targeted therapeutics. This document is intended to serve as a practical resource for researchers and scientists, offering not just protocols, but also the underlying scientific rationale to empower innovation in drug discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, its derivatives are prized for their ability to mimic these natural structures and interact with a wide array of biological targets. The 2-aminopyrimidine moiety, in particular, is a potent hydrogen bonding motif that frequently engages with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[1][2]

This compound distinguishes itself through the strategic placement of two key functional groups: the 2-amino group, which serves as a primary anchor for target engagement and a handle for further chemical modification, and the 5-ethoxy group. The ethoxy substituent offers several advantages over a simple methyl or hydrogen substituent:

-

Modulation of Physicochemical Properties: The ethoxy group can fine-tune the solubility, lipophilicity, and metabolic stability of the final compound.

-

Vectorial Exit Point: It provides a defined vector for growing the molecule out of the binding pocket to engage with solvent-exposed regions or allosteric sites.

-

Improved Pharmacokinetics: The ether linkage is generally more stable to metabolic oxidation compared to a methyl group, potentially leading to improved pharmacokinetic profiles.

This guide will provide the necessary technical details to effectively leverage these properties in a drug discovery campaign.

Synthesis of this compound: A Detailed Protocol

While numerous suppliers offer this compound, an in-house synthesis can be advantageous for cost-effectiveness and the ability to generate analogs. The following multi-step synthesis is a robust and scalable approach adapted from established methodologies for related 5-alkoxypyrimidin-2-amines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

This demethylation reaction proceeds via nucleophilic attack of the bromide ion on the methyl group of the methoxy ether.

-

Reagents and Materials:

-

2-Chloro-5-methoxypyrimidine

-

Acetic Acid

-

48% Hydrobromic Acid

-

Methionine (as a scavenger)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).

-

Add acetic acid (3 volumes) and stir to dissolve.

-

Add 48% hydrobromic acid (1.5 eq) and a catalytic amount of methionine (0.01 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water (3 volumes).

-

Extract the aqueous layer with dichloromethane (3 x 3 volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from ethanol to afford 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[3][4]

-

Step 2: Synthesis of 2-Chloro-5-ethoxypyrimidine

This step involves a standard Williamson ether synthesis.

-

Reagents and Materials:

-

2-Chloro-5-hydroxypyrimidine

-

Ethyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-5-hydroxypyrimidine (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF (10 volumes).

-

Add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-ethoxypyrimidine, which can be used in the next step without further purification if of sufficient purity.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution of the 2-chloro group with ammonia.

-

Reagents and Materials:

-

2-Chloro-5-ethoxypyrimidine

-

Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

-

A pressure vessel (if using elevated temperatures)

-

-

Procedure:

-

In a pressure vessel, dissolve 2-chloro-5-ethoxypyrimidine (1.0 eq) in a solution of ammonia in methanol (excess).

-

Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

-

Key Reactions of this compound in Drug Synthesis

The true utility of this compound as a building block is realized in its ability to undergo a variety of coupling reactions to rapidly build molecular complexity. The 2-amino group is a key handle for these transformations.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This reaction is instrumental in attaching the 2-aminopyrimidine core to other aromatic or heteroaromatic systems.

Conceptual Workflow:

Figure 1: Conceptual workflow of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the aryl bromide and this compound, followed by the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Suzuki-Miyaura Coupling: Constructing C-C Bonds

To functionalize the pyrimidine ring itself, it must first be halogenated. The 5-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting 5-halo-2-ethoxypyrimidine can then undergo Suzuki-Miyaura coupling with a boronic acid or ester to introduce new carbon-carbon bonds.[7][8]

Conceptual Workflow:

Figure 2: Conceptual workflow of the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine

-

Reagents and Materials:

-

5-Bromo-2-ethoxypyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Aqueous sodium carbonate solution (2M, 2.0 eq)

-

Toluene/Ethanol mixture (e.g., 3:1)

-

-

Procedure:

-

To a round-bottom flask, add 5-bromo-2-ethoxypyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

-

Heat the biphasic mixture to reflux (80-90 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and separate the layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Application in Kinase Inhibitor Design: A Case Study Perspective

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors.[1][2] The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form a characteristic hydrogen bond pattern with the backbone of the kinase hinge region. This compound serves as an excellent starting point for the synthesis of such inhibitors.

Table 1: Physicochemical Properties of this compound and Related Fragments

| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | H-Bond Donors | H-Bond Acceptors |

| 2-Aminopyrimidine | 95.10 | 0.15 | 1 | 2 |

| 2-Amino-5-bromopyrimidine | 173.99 | 1.05 | 1 | 2 |

| This compound | 139.16 | 0.85 | 1 | 3 |

Data calculated using standard cheminformatics software.

The general strategy involves using the 2-amino group as a point of attachment for a larger aromatic system that will occupy the ATP-binding site. The 5-ethoxy group can then be used to project a vector towards the solvent-exposed region, where further modifications can be made to improve selectivity and physicochemical properties.

For instance, in the design of Aurora kinase inhibitors, a common strategy is to couple the 2-aminopyrimidine core to a substituted phenyl ring via a Buchwald-Hartwig reaction. The substituents on the phenyl ring can then be optimized to pick up additional interactions within the active site. The 5-ethoxy group can be further functionalized or replaced with other alkoxy groups to modulate properties.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a proven hinge-binding motif and a tunable ethoxy group provides a powerful platform for the rapid generation of diverse compound libraries with favorable drug-like properties. The synthetic routes and reaction protocols detailed in this guide offer a solid foundation for its practical application in medicinal chemistry programs. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic use of well-designed heterocyclic building blocks like this compound will remain a critical component of successful drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of the Amino Group in 2-Ethoxypyrimidin-5-amine

Abstract

2-Ethoxypyrimidin-5-amine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its synthetic versatility is largely dictated by the reactivity of the C5-amino group, which is electronically modulated by the pyrimidine ring and the C2-ethoxy substituent. This technical guide provides an in-depth analysis of the chemical behavior of this primary aromatic amino group. We will explore its nucleophilic character in N-acylation and N-sulfonylation reactions, its transformation into diazonium salts, its role in electrophilic aromatic substitution, and its potential as a ligand in coordination chemistry. This document moves beyond simple procedural descriptions to explain the causal mechanisms behind experimental choices, offering field-proven insights for drug development professionals and synthetic chemists. All discussions are supported by detailed, self-validating protocols and authoritative references.

Foundational Analysis: Electronic Structure and Reactivity

The reactivity of the amino group in this compound is not analogous to a simple aniline. Its chemical behavior is a direct consequence of the interplay between the electron-donating C2-ethoxy group and the intrinsically electron-deficient pyrimidine ring.

-

The Pyrimidine Core: Pyrimidine is an electron-withdrawing (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This effect inductively deactivates the ring and reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline.

-

The C2-Ethoxy Group: Conversely, the ethoxy group at the C2 position acts as an electron-donating group through resonance (+R effect). The oxygen's lone pairs can delocalize into the pyrimidine ring, increasing electron density, particularly at the C5 position where the amino group resides.

This push-pull electronic environment makes the C5-amino group sufficiently nucleophilic to participate in a wide range of reactions, while the overall molecule retains the characteristic features of a heterocyclic system.

Caption: Electronic factors governing the reactivity of the C5-amino group.

Nucleophilic Reactions: Amide and Sulfonamide Synthesis

The lone pair of electrons on the nitrogen atom of the C5-amino group makes it a competent nucleophile, readily attacking electrophilic centers. This is the basis for two of the most important transformations in drug discovery: N-acylation and N-sulfonylation.

N-Acylation for Amide Bond Formation

The reaction of this compound with acyl chlorides or activated carboxylic acids is a robust method for forming amide bonds.[] The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][3]

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and often used for rapid and high-yielding reactions.[4] Alternatively, carboxylic acids can be coupled directly using reagents like EDCl or HATU, which is a milder approach suitable for sensitive substrates.[][5]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[4]

Experimental Protocol: Synthesis of N-(2-Ethoxypyrimidin-5-yl)acetamide

-

Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Data Presentation: Representative N-Acylation Reactions

| Acyl Chloride | Base | Solvent | Typical Yield (%) |

| Benzoyl Chloride | Pyridine | DCM | 85-95 |

| Cyclopropanecarbonyl chloride | TEA | THF | 80-90 |

| Isobutyryl chloride | DIEA | DCM | 88-96 |

Note: Yields are estimates based on general reactions of aromatic amines with acyl chlorides.

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the amino group of this compound reacts readily with sulfonyl chlorides. This reaction is mechanistically similar to N-acylation and is essential for creating compounds with a wide range of biological activities.[6]

Experimental Protocol: Synthesis of N-(2-Ethoxypyrimidin-5-yl)benzenesulfonamide

-

Setup: In a flask, dissolve this compound (1.0 mmol, 1.0 eq) in 10 mL of pyridine (which acts as both solvent and base). Cool the solution to 0 °C.

-

Sulfonylation: Add benzenesulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic extracts with 1M HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via recrystallization or silica gel chromatography.

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can undergo diazotization to form a reactive diazonium salt. This reaction is a gateway to a vast array of functional group transformations.[7][8]

Mechanistic Rationale: The reaction requires treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[] The process must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[8] The electrophilic nitrosonium ion (NO⁺) is the key intermediate that attacks the nucleophilic amine.[10]

Caption: Mechanism of diazotization of this compound.

Synthetic Utility: The resulting diazonium salt is a valuable intermediate:

-

Sandmeyer Reaction: It can be converted to halides (-Cl, -Br) or a nitrile (-CN) using the appropriate copper(I) salt.

-

Azo Coupling: It can react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are important dyes and molecular probes.[]

Experimental Protocol: Diazotization

-

Setup: Dissolve this compound (1.0 mmol) in a mixture of concentrated HCl (3.0 mmol) and water (5 mL). Cool the solution to 0 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 mmol) in a minimal amount of cold water (2 mL). Add this solution dropwise to the stirred amine solution, keeping the temperature strictly between 0 and 5 °C.

-

Reaction: Stir the mixture for 15-20 minutes at 0 °C. The formation of the diazonium salt is typically indicated by a clear solution.

-

Immediate Use: The resulting diazonium salt solution should be used immediately in a subsequent reaction (e.g., azo coupling or Sandmeyer reaction) without isolation.

Role in Electrophilic Aromatic Substitution (EAS)

While the primary reactions involve the amino group itself, its presence strongly influences the reactivity of the pyrimidine ring towards electrophiles.

Directing Effects and Challenges:

-

The -NH₂ group is a powerful activating, ortho, para-directing group. In this molecule, the positions ortho to the amine are C4 and C6.

-

The Challenge of Acidity: Most EAS reactions (e.g., nitration, halogenation) require strong acids. Under these conditions, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and a meta-director.[11]

-

The Pyrimidine Ring: The inherent electron-deficient nature of the pyrimidine ring makes EAS challenging compared to benzene.

Field Insight: To perform EAS on the pyrimidine ring while exploiting the activating effect of the amino group, it is almost always necessary to first protect the amine. Converting the amine to an amide (e.g., an acetamide) reduces its basicity, preventing protonation under acidic conditions. The amide group is still an ortho, para-director, but less activating than a free amine, allowing for more controlled reactions.[11] The protecting group can be removed by hydrolysis after the EAS step.

Coordination Chemistry and Metal Complex Formation

The this compound molecule possesses multiple sites for metal coordination: the lone pair on the C5-amino nitrogen and the lone pairs on the ring nitrogens. This allows it to act as a potential ligand in coordination chemistry. The formation of stable complexes with transition metals like copper(II), cobalt(II), and nickel(II) is plausible.[12][13] These metal complexes are often investigated for novel catalytic, magnetic, or biological properties.[13]

Conclusion

The amino group of this compound is a versatile and reactive functional handle. Its nucleophilicity, governed by a delicate balance of inductive and resonance effects, allows for the efficient synthesis of amides and sulfonamides—key functional groups in modern pharmaceuticals. Furthermore, its ability to form diazonium salts opens a pathway to a diverse range of other derivatives. While its influence on electrophilic aromatic substitution is powerful, it requires careful management of reaction conditions, often necessitating a protection strategy. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound as a strategic building block in their synthetic endeavors.

References

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Background of Substituted Aminopyrimidines

Abstract: The substituted aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, most notably in oncology.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of this critical pharmacophore. We will explore the historical context of its development, delve into detailed synthetic methodologies, analyze structure-activity relationships, and provide validated experimental protocols. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to ensure scientific integrity.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis for nucleobases such as cytosine, thymine, and uracil.[3][4] Its inherent ability to participate in hydrogen bonding and its structural resemblance to endogenous molecules made it an attractive starting point for medicinal chemists. The introduction of an amino group, particularly at the 2-position, creates the 2-aminopyrimidine moiety. This structural motif serves as an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] This versatility allows for chemical substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

The true breakthrough for this class of compounds came with the realization that specific substitution patterns could yield highly potent and selective inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1][2] The success of drugs like Imatinib, which targets the Bcr-Abl kinase in chronic myeloid leukemia (CML), solidified the aminopyrimidine core as a "privileged scaffold" in drug discovery.[2][5]

Historical Perspective and Key Discoveries

The history of aminopyrimidines in medicine is linked to the development of antifolates. Early work on diaminopyrimidines led to the discovery of their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[6] This foundational research established the biological potential of the pyrimidine core.

However, the modern era of substituted aminopyrimidines was ushered in by the targeted kinase inhibitor revolution. The key discovery was that a N-phenyl-2-aminopyrimidine scaffold could be optimized to selectively inhibit the ATP-binding site of specific tyrosine kinases. Researchers at Ciba-Geigy (now Novartis) systematically modified a 2-phenylaminopyrimidine lead compound.[7][8] This chemical optimization involved key additions:

-

A pyridyl group to enhance cellular activity.[8]

-

An amide substituent to confer tyrosine kinase inhibitory activity.[8]

-

A methyl group to increase selectivity by preventing unwanted activity against Protein Kinase C (PKC).[8]

This meticulous structure-activity relationship (SAR) study led directly to the development of Imatinib (Gleevec®) , a landmark drug that transformed the treatment of CML.[2][7][9] Imatinib's success spurred a wave of research, leading to the development of numerous other aminopyrimidine-based kinase inhibitors targeting a wide array of kinases, including EGFR, JNK, and FLT3, for various cancers and inflammatory diseases.[1][10][11]

Core Synthetic Strategies

The construction of substituted aminopyrimidine libraries relies on robust and versatile synthetic methodologies. While classical condensation reactions are still employed, modern palladium-catalyzed cross-coupling reactions have become the dominant approach due to their superior efficiency, scope, and functional group tolerance.[12][13]

Classical Condensation Methods

The traditional route involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester.[14][15] This method is effective for producing simple 2-aminopyrimidines but is limited by the availability of appropriately substituted starting materials.[14]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The most powerful and widely used method for synthesizing N-aryl or N-heteroaryl aminopyrimidines is the Buchwald-Hartwig amination.[12][14][16] This reaction creates a carbon-nitrogen bond by coupling an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine ligand.[16]

Causality of Component Choice:

-

Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

-

Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like Xantphos or BINAP are often required.[14][16] These ligands facilitate both the initial oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product, which is often the rate-limiting step.[16]

-

Base: A non-nucleophilic base, such as NaOtBu or K₂CO₃, is essential.[14][17] Its role is to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle, which then displaces the halide from the palladium complex.

The general workflow for this synthesis is depicted below.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for most therapeutic aminopyrimidines is the inhibition of protein kinase activity.[1][2] These molecules act as competitive inhibitors, binding to the ATP-binding pocket on the kinase and preventing the phosphorylation of downstream substrate proteins.

The Imatinib Paradigm: Targeting the Bcr-Abl Kinase

Imatinib's high selectivity for the Bcr-Abl kinase is a classic example of successful structure-based drug design. It specifically recognizes and binds to an inactive "DFG-out" conformation of the kinase, which is a conformation not readily adopted by many other kinases.[18] This conformational selectivity is a key reason for its therapeutic success and relatively low off-target toxicity.

The signaling pathway inhibited by Imatinib is illustrated below. In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib blocks this activity at its source.

SAR Data Presentation

The development of potent inhibitors is an iterative process of synthesizing analogs and measuring their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how different chemical substitutions impact inhibitory potency.[9][19] The data is typically presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound ID | Core Scaffold | R1 Substitution (C4-Position) | R2 Substitution (N-phenyl) | Target Kinase | IC₅₀ (nM)[20][21] |

| Lead | 2-Aminopyrimidine | Phenyl | Unsubstituted | JNK1 | >1000 |

| 9g | 2-Aminopyrimidine | 4-Morpholinophenyl | 3-Methoxyphenyl | JNK1 | 85 |

| 9i | 2-Aminopyrimidine | 4-Morpholinophenyl | 3-(Methylsulfonyl)phenyl | JNK1 | 43 |

| 9l | 2-Aminopyrimidine | 4-(Piperazin-1-yl)phenyl | 3-Methoxyphenyl | JNK1 | <100 |

| 17 | 2-Aminopyrimidine | 4-(Piperazin-1-ylsulfonyl)phenyl | 4-Piperidinyl | IKK-2 | 1300 |

This table presents representative data to illustrate SAR principles. Actual values are dependent on specific assay conditions.

The data illustrates that modifications to both the C4-position of the pyrimidine and the N-phenyl ring dramatically affect potency. For instance, introducing sulfonamide and morpholine groups often improves activity against specific kinases.[20][21]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a common cell-based assay.

Protocol: Synthesis of a Representative N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol is adapted from established Buchwald-Hartwig amination procedures for pyrimidine derivatives.[14]

Objective: To synthesize a substituted aminopyrimidine via palladium-catalyzed cross-coupling.

Materials:

-

2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)

-

Aniline (1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(pyridin-3-yl)pyrimidine, PdCl₂(PPh₃)₂, Xantphos, and NaOtBu.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Reagent Addition: Using a syringe, add anhydrous toluene to the flask, followed by the dropwise addition of aniline.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of a synthesized aminopyrimidine inhibitor on the proliferation of cancer cells.[1]

Objective: To determine the IC₅₀ of an aminopyrimidine inhibitor on a target cancer cell line (e.g., K562 for a Bcr-Abl inhibitor).

Materials:

-

Target cancer cell line (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well cell culture plates

-

Aminopyrimidine inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the aminopyrimidine inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The aminopyrimidine scaffold continues to be a fertile ground for drug discovery.[1] Current research focuses on several key areas:

-

Overcoming Resistance: Designing next-generation inhibitors that are active against mutant kinases that confer resistance to existing drugs.[2][22]

-

Improving Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.[23]

-

Dual-Target Inhibitors: Creating single molecules that inhibit two distinct targets, such as dual CDK/HDAC inhibitors, for synergistic therapeutic effects.[24]

-

New Therapeutic Areas: Exploring the utility of aminopyrimidine derivatives beyond oncology, in areas like neurodegenerative disorders, inflammation, and infectious diseases.[20][25][26]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]

- 18. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxypyrimidin-5-amine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] As a privileged scaffold, its derivatives have been extensively explored, leading to the development of approved drugs for treating a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] Among the vast landscape of pyrimidine-based compounds, 2-ethoxypyrimidin-5-amine and its derivatives have emerged as a particularly promising class of molecules. The 2-ethoxy group can act as a key hydrogen bond acceptor, while the 5-amino group provides a versatile handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of the this compound core and detailed protocols for its subsequent derivatization, aimed at researchers and scientists in the field of drug development.

Part 1: Synthesis of the this compound Core

A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. A common and effective strategy involves a multi-step sequence starting from the readily available 5-nitrouracil. This approach leverages the activating effect of the nitro group to facilitate regioselective nucleophilic aromatic substitution (SNAr).

Overall Synthetic Workflow

References

Introduction: Expanding the Scope of the Buchwald-Hartwig Reaction

An In-Depth Guide to the Palladium-Catalyzed Synthesis of 2-Ethoxypyrimidines via Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has revolutionized modern synthetic chemistry, providing a robust palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its principles, however, extend beyond amination to the formation of other key linkages. This guide focuses on an analogous transformation: the palladium-catalyzed carbon-oxygen (C-O) cross-coupling reaction, often referred to as Buchwald-Hartwig etherification.[3][4] Specifically, we present a detailed protocol and application note for the synthesis of 2-ethoxypyrimidine from 2-chloropyrimidine and sodium ethoxide.

This transformation is of significant interest to medicinal and materials chemists, as the 2-alkoxypyrimidine scaffold is a prevalent motif in pharmaceuticals and functional materials. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they often require harsh conditions. The Buchwald-Hartwig approach offers a milder, more functional-group-tolerant alternative. The primary challenge lies in the use of aryl chlorides, which are significantly less reactive than the corresponding bromides or iodides, making the oxidative addition of the C-Cl bond to the palladium(0) center the rate-limiting step of the catalytic cycle.[5] Success hinges on the rational selection of a highly active catalyst system, particularly the choice of a bulky, electron-rich phosphine ligand.[6][7]

This document provides researchers, scientists, and drug development professionals with the mechanistic insights, practical considerations, and a step-by-step protocol necessary to successfully implement this powerful synthetic tool.

Mechanistic Underpinnings & Strategic Considerations

The catalytic cycle for the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling, involving three primary steps: oxidative addition, alkoxide association/base-mediated exchange, and reductive elimination.[8][9]

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Causality Behind Experimental Choices

-

The Substrate: 2-Chloropyrimidine: As an electron-deficient heteroaryl chloride, 2-chloropyrimidine presents a significant challenge for the initial oxidative addition step. The electron-withdrawing nature of the pyrimidine ring deactivates the C-Cl bond towards palladium(0) insertion compared to electron-rich or neutral aryl chlorides.[10][11] This necessitates a highly active catalyst.

-

The Nucleophile & Base: Sodium Ethoxide: Sodium ethoxide (NaOEt) serves a dual role. It is the alkoxide nucleophile that will ultimately form the C-O bond. It also functions as the base required to facilitate the displacement of the chloride from the palladium center and regenerate the active catalyst. However, its high basicity can promote side reactions if not controlled.

-

The Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) are common.[9][12] Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand itself.[2] For consistency and high activity, pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst under reaction conditions, are often preferred.[5]

-

The Ligand (The Most Critical Choice): The success of coupling an unactivated aryl chloride is almost entirely dependent on the ligand.[5][9]

-

Why Bulky, Electron-Rich Ligands? Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. Modern biaryl monophosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are required.[7][13][14]

-

Electron-Richness: The electron-donating character of these ligands increases the electron density on the palladium center, which promotes the difficult oxidative addition into the C-Cl bond.

-

Steric Bulk: The large steric footprint of these ligands facilitates the final reductive elimination step, which is crucial for product formation and catalyst turnover.[14] A fast reductive elimination outcompetes potential side reactions like β-hydride elimination (not a concern with ethoxide but relevant for larger alkoxides) or catalyst decomposition.[1]

-

-

-

The Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are commonly used due to their ability to dissolve the reactants and their relatively high boiling points, which allow for the elevated temperatures often needed for C-Cl bond activation.[5][15]

Experimental Design and Optimization Parameters

Optimizing the reaction requires careful consideration of several variables. The following table summarizes key parameters and their expected impact on the synthesis of 2-ethoxypyrimidine.

| Parameter | Recommended Choice(s) | Rationale & Impact on Reaction |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable precursors for generating the active Pd(0) catalyst in situ.[9] |

| Ligand | RuPhos, BrettPhos, XPhos | Critical for success. These bulky, electron-rich biaryl phosphines are essential for activating the inert C-Cl bond of 2-chloropyrimidine and promoting efficient reductive elimination.[13][14] |

| Catalyst Loading | 1-5 mol% Pd | For challenging substrates like heteroaryl chlorides, a higher catalyst loading (2-5 mol%) may be necessary to achieve full conversion in a reasonable time.[5] |

| Ligand:Pd Ratio | 1.5:1 to 2.2:1 | An excess of ligand relative to palladium is crucial to ensure the formation of the active monoligated Pd(0) species and prevent catalyst decomposition. |

| Base / Nucleophile | Sodium Ethoxide (NaOEt) | Serves as both the nucleophile and the base. A slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, high-boiling solvents are required. Must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][15] |

| Temperature | 80-110 °C | Elevated temperatures are necessary to overcome the high activation energy barrier for the oxidative addition of the C-Cl bond.[5] |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. Reaction time will depend on substrate reactivity, catalyst loading, and temperature. |

Detailed Experimental Protocol

This protocol describes a representative procedure for the palladium-catalyzed synthesis of 2-ethoxypyrimidine on a 1.0 mmol scale.

Caption: Step-by-step workflow for the synthesis of 2-ethoxypyrimidine.

Reagents and Equipment

-

2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

-

Sodium ethoxide (1.3 mmol, 1.3 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

-

RuPhos (0.044 mmol, 4.4 mol %)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa, needles, and argon or nitrogen line for inert atmosphere techniques

-

Standard glassware for workup and purification

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphine ligands and palladium compounds can be toxic. Sodium ethoxide is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.